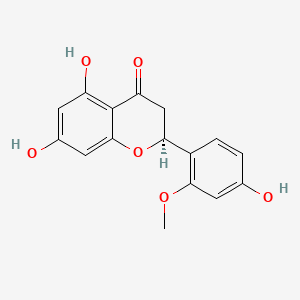![molecular formula C10H11N3O2 B14608021 1,3,5-Trimethylpyrido[2,3-d]pyrimidine-2,4-dione CAS No. 59797-09-0](/img/structure/B14608021.png)
1,3,5-Trimethylpyrido[2,3-d]pyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Trimethylpyrido[2,3-d]pyrimidine-2,4-dione is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The structure of this compound consists of a pyridine ring fused to a pyrimidine ring, with three methyl groups attached at positions 1, 3, and 5, and keto groups at positions 2 and 4.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3,5-Trimethylpyrido[2,3-d]pyrimidine-2,4-dione can be synthesized through various methods. One common method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures (around 250°C) in a mixture of diphenyl oxide and biphenyl . Another method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene, followed by the addition of a base .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the desired yield, purity, and cost-effectiveness of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,5-Trimethylpyrido[2,3-d]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the keto groups to hydroxyl groups.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridopyrimidine derivatives with additional oxygen-containing functional groups, while reduction can produce hydroxylated derivatives.
Wissenschaftliche Forschungsanwendungen
1,3,5-Trimethylpyrido[2,3-d]pyrimidine-2,4-dione has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1,3,5-Trimethylpyrido[2,3-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets. For example, as a dihydrofolate reductase inhibitor, it binds to the enzyme’s active site, preventing the conversion of dihydrofolate to tetrahydrofolate. This inhibition disrupts the synthesis of nucleotides, leading to the inhibition of DNA and RNA synthesis, which is crucial for cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dimethylpyrimido[4,5-d]pyrimidine-2,4-dione: This compound has a similar structure but lacks one methyl group.
1,3,7-Trimethylpyrido[2,3-d]pyrimidine-2,4-dione: This compound has an additional methyl group at position 7.
1,3-Dimethyl-7-phenylpyrido[2,3-d]pyrimidine-2,4-dione: This compound has a phenyl group instead of a methyl group at position 7.
Uniqueness
1,3,5-Trimethylpyrido[2,3-d]pyrimidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its three methyl groups and keto functionalities contribute to its stability and reactivity, making it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
59797-09-0 |
|---|---|
Molekularformel |
C10H11N3O2 |
Molekulargewicht |
205.21 g/mol |
IUPAC-Name |
1,3,5-trimethylpyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H11N3O2/c1-6-4-5-11-8-7(6)9(14)13(3)10(15)12(8)2/h4-5H,1-3H3 |
InChI-Schlüssel |
JRIVWZNWONCFKX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=NC=C1)N(C(=O)N(C2=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Azabicyclo[3.1.0]hex-2-ene, 1,5-dimethyl-3-phenyl-](/img/structure/B14607955.png)
![Benzene, 4-[1-(ethylthio)-2-nitroethyl]-1,2-dimethoxy-](/img/structure/B14607968.png)
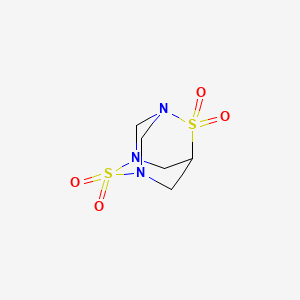
![2-[(E)-propylsulfanyliminomethyl]phenol](/img/structure/B14607979.png)
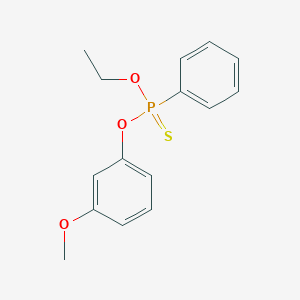
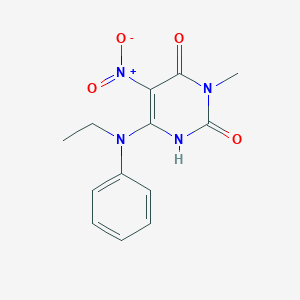
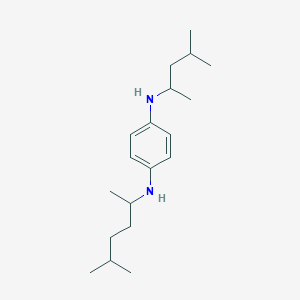
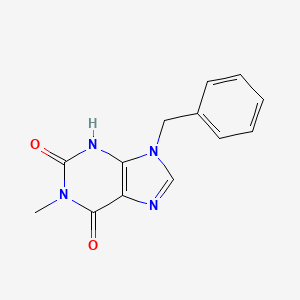
![4,10-Dibromobicyclo[5.5.1]trideca-1,3,5,7,9,11-hexaene](/img/structure/B14608001.png)

![Pyridine, 2-[[(2,4-dichlorophenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14608026.png)
